molecular formula C8H13NO3 B141190 Ethyl allyl(2-oxoethyl)carbamate CAS No. 128740-03-4

Ethyl allyl(2-oxoethyl)carbamate

Cat. No. B141190
Key on ui cas rn: 128740-03-4
M. Wt: 171.19 g/mol
InChI Key: JYGHBOKKIJVJSM-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

68 g (0.313 mol) of ethyl N-allyl-N-(2,2-dimethoxyethyl)-carbamate are heated with150 ml of formic acid at 100° C. for one hour. The mixture is poured onto ice and extracted several times with methylene chloride, the organic phases are washed with sodium bicarbonate solution, dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Ethyl N-allyl-N-(2-oxoethyl)-carbamate

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:10][CH:11](OC)[O:12]C)[C:5](=[O:9])[O:6][CH2:7][CH3:8])[CH:2]=[CH2:3]>C(O)=O>[CH2:1]([N:4]([CH2:10][CH:11]=[O:12])[C:5](=[O:9])[O:6][CH2:7][CH3:8])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
C(C=C)N(C(OCC)=O)CC(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
WASH
Type
WASH
Details
the organic phases are washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Ethyl N-allyl-N-(2-oxoethyl)-carbamate
Type
Smiles
C(C=C)N(C(OCC)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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